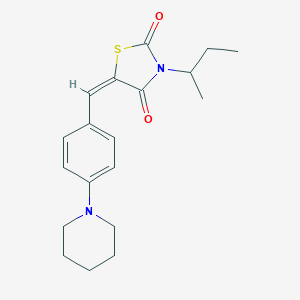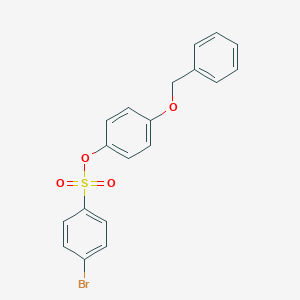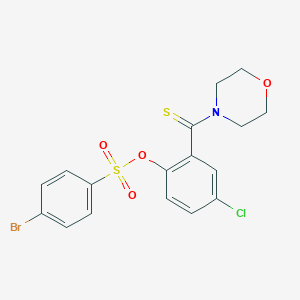
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as E-64, is a potent cysteine protease inhibitor that has been widely used in scientific research. It was first discovered in 1976 and has since been extensively studied for its various applications in biochemistry and cell biology.
作用機序
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate acts as a covalent inhibitor of cysteine proteases by forming a thioether bond with the active site cysteine residue. This prevents the protease from cleaving its substrate, leading to the accumulation of partially degraded proteins and peptides within the cell.
Biochemical and Physiological Effects
The inhibition of cysteine proteases by this compound has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of apoptosis, autophagy, and antigen processing and presentation. This compound has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
実験室実験の利点と制限
One of the main advantages of using 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its potency and specificity for cysteine proteases. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that it can inhibit other enzymes that contain a cysteine residue in their active site, leading to potential off-target effects.
将来の方向性
There are several potential future directions for research involving 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of specific cysteine proteases. Another area of interest is the use of this compound as a tool for studying the role of cysteine proteases in various disease states, such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering this compound to specific tissues or cells could expand its potential applications in both basic and clinical research.
合成法
The synthesis of 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate involves several steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with morpholine to form 2-methoxy-6-(4-morpholinyl)phenyl chloromethyl ether. The final step involves the reaction of this intermediate with sodium 4-chlorobenzenesulfinate to form this compound.
科学的研究の応用
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been used extensively in scientific research, particularly in the study of cysteine proteases and their role in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain.
特性
分子式 |
C18H18ClNO5S2 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
[2-methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-4-2-3-15(18(26)20-9-11-24-12-10-20)17(16)25-27(21,22)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3 |
InChIキー |
WOIDDTWVPZEGHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
正規SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
溶解性 |
3.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)


